molecular formula C8H17N B2785850 2-Cyclopentylpropan-1-amine CAS No. 1082507-39-8

2-Cyclopentylpropan-1-amine

Cat. No.: B2785850
CAS No.: 1082507-39-8
M. Wt: 127.231
InChI Key: BFDSHANQIVLFPX-UHFFFAOYSA-N
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Description

2-Cyclopentylpropan-1-amine is an organic compound with the molecular formula C8H17N It is a cycloalkylamine, characterized by a cyclopentane ring attached to a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylpropan-1-amine typically involves the reaction of cyclopentylmagnesium bromide with propionitrile, followed by hydrolysis. The reaction conditions include:

    Formation of Cyclopentylmagnesium Bromide: Cyclopentyl bromide reacts with magnesium in anhydrous ether to form cyclopentylmagnesium bromide.

    Reaction with Propionitrile: The cyclopentylmagnesium bromide is then reacted with propionitrile to form an intermediate imine.

    Hydrolysis: The imine is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylpropanone, while reduction could produce cyclopentylpropane.

Scientific Research Applications

2-Cyclopentylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: Similar structure but lacks the propan-1-amine group.

    Propan-1-amine: Lacks the cyclopentane ring.

    Cyclohexylamine: Contains a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

2-Cyclopentylpropan-1-amine is unique due to its combination of a cyclopentane ring and a propan-1-amine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-cyclopentylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(6-9)8-4-2-3-5-8/h7-8H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDSHANQIVLFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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